molecular formula C16H17N3O2 B2813240 N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 851095-85-7

N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2813240
M. Wt: 283.331
InChI Key: RBJPMKDZZFNFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a complex organic molecule. It contains a tetrahydronaphthalene ring, an oxadiazole ring, and a cyclopropane ring, linked together by amide bonds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydronaphthalene and oxadiazole rings, followed by the coupling of these rings with the cyclopropane carboxamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings (tetrahydronaphthalene, oxadiazole, and cyclopropane), as well as the amide linkages. The spatial arrangement of these groups could have significant effects on the compound’s properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the amide linkages could be hydrolyzed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar amide groups could enhance its solubility in polar solvents, while the cyclic structures could contribute to its stability .

Scientific Research Applications

Anticancer Properties

  • Oxadiazole Derivatives as Cancer Inhibitors : The study by (Altıntop et al., 2018) explores the synthesis of new 1,3,4-oxadiazole derivatives, evaluating their cytotoxic effects on various cancer cell lines. They demonstrated significant anticancer properties, including the activation of apoptosis and caspase-3, and inhibitory effects on Akt and FAK, highlighting their potential as orally bioavailable anticancer agents.

  • Inhibition of Matrix Metalloproteinases (MMPs) : The research by (Özdemir et al., 2017) investigates oxadiazole derivatives for their anticancer effects, particularly their inhibitory impact on MMPs, crucial in tumor progression. Their findings suggest these compounds' potential in treating lung adenocarcinoma and glioma.

Effects on Leukemia

  • Impact on Chronic Myelogenous Leukemia : A study by (Koç et al., 2017) focuses on the effects of synthetic N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-carboxamide derivatives on a chronic myelogenous leukemia cell line. They observed apoptotic effects and induction of caspase 3, suggesting these compounds as potential treatment agents for leukemia.

Antidiabetic Activity

  • In Vitro Antidiabetic Screening : Research conducted by (Lalpara et al., 2021) synthesized N-substituted tetrahydropyrimidine derivatives and evaluated their antidiabetic activity using α-amylase inhibition assay. The findings indicate potential applications in diabetes treatment.

Anticonvulsant and Antiepileptic Activity

  • Anticonvulsant Efficacy : A study by (Rajak et al., 2010) synthesized and evaluated novel oxadiazole derivatives for anticonvulsant activities using various models. Their results contribute to understanding structure-activity relationships for anticonvulsant drugs.

  • Efficacy in Epilepsy Treatment : Another research by (Rajak et al., 2013) focuses on novel series of oxadiazole derivatives, exploring their potential as antiepileptic agents. The study's findings validate the importance of a four-binding site pharmacophoric model for antiepileptic activity.

Anti-Inflammatory and Analgesic Properties

  • Analgesic Activity : Research by (Turan-Zitouni et al., 1999) synthesized triazoles and triazolothiadiazines and tested them for analgesic activity. Some compounds showed promising results, highlighting their potential in pain management.

  • Anti-Inflammatory Potential : The study by (Faheem, 2018) examines the pharmacological potential of novel 1,3,4-oxadiazole and pyrazole derivatives, demonstrating significant analgesic and anti-inflammatory effects.

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and biological activity. Potential areas of interest could include medicinal chemistry, materials science, or synthetic methodology .

properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-14(11-6-7-11)17-16-19-18-15(21-16)13-8-5-10-3-1-2-4-12(10)9-13/h5,8-9,11H,1-4,6-7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJPMKDZZFNFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Citations

For This Compound
1
Citations
Z Zheng, Q Liu, W Kim, N Tharmalingam… - Future medicinal …, 2018 - Future Science
Aim: Staphylococcus aureus is a major cause of severe hospital-acquired infections, and biofilm formation is an important part of staphylococcal pathogenesis. Therefore, developing …
Number of citations: 51 www.future-science.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.